molecular formula C16H17NO2 B12599310 1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro- CAS No. 644964-44-3

1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro-

Cat. No.: B12599310
CAS No.: 644964-44-3
M. Wt: 255.31 g/mol
InChI Key: OYCTUBSQXQLPES-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4-(2-methylpropyl)-4’-nitro- is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a nitro group and a 2-methylpropyl group attached to the rings

Preparation Methods

The synthesis of 1,1’-Biphenyl, 4-(2-methylpropyl)-4’-nitro- typically involves a multi-step processThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and aluminum chloride as a catalyst for the alkylation process .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-Biphenyl, 4-(2-methylpropyl)-4’-nitro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,1’-Biphenyl, 4-(2-methylpropyl)-4’-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-(2-methylpropyl)-4’-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

1,1’-Biphenyl, 4-(2-methylpropyl)-4’-nitro- can be compared with other biphenyl derivatives, such as:

Properties

CAS No.

644964-44-3

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1-(2-methylpropyl)-4-(4-nitrophenyl)benzene

InChI

InChI=1S/C16H17NO2/c1-12(2)11-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17(18)19/h3-10,12H,11H2,1-2H3

InChI Key

OYCTUBSQXQLPES-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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